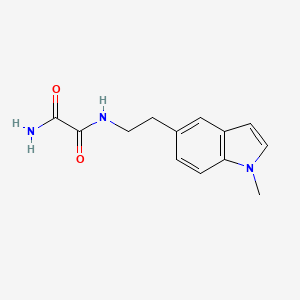

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.282. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Stress and Cell Death Mechanisms

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue with characteristics resembling N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, has been identified as an antitumor agent that demonstrates phenotype-specific cytotoxic activity. The compound's mechanism involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT), leading to programmed cell death (PCD) in sensitive cell types. This process is partly attributed to oxidative stress resulting from H2O2 production, suggesting a potential foundation for differential sensitivity to this class of antineoplastic agents (H. Ha et al., 1997).

Receptor Agonist Properties and Synthetic Applications

The study on novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines demonstrated agonist activity at the 5-HT1D receptors, indicating the chemical’s potential as a precursor or structural analogue for developing receptor-targeted therapies. This research suggests the importance of structural analogues like this compound in medicinal chemistry, particularly for targeting specific receptors involved in neurological disorders (T. Barf et al., 1996).

Synthesis of Di- and Mono-oxalamides

A novel synthetic approach for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, highlighting the relevance of this compound in synthesizing complex molecules. This method offers a new formula for anthranilic acid derivatives and oxalamides, showcasing the compound's utility in chemical synthesis (V. Mamedov et al., 2016).

Inhibitors of Glycolic Acid Oxidase

Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO) underscores the potential therapeutic applications of structural analogues like this compound in treating diseases related to GAO activity. These compounds, with significant potency as competitive inhibitors, highlight the compound's role in developing novel treatments for conditions such as Primary Hyperoxaluria (C. Rooney et al., 1983).

Mechanism of Action

Target of Action

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, as an indole derivative, is known to interact with multiple receptors in the body . Indole derivatives are significant in cell biology and have been used for the treatment of various disorders including cancer and microbial infections .

Mode of Action

The compound’s interaction with its targets leads to various biological responses. For instance, some indole derivatives have shown inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have shown anti-inflammatory and analgesic activities . .

Result of Action

The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, some indole derivatives have shown inhibitory activity against influenza A . .

Properties

IUPAC Name |

N'-[2-(1-methylindol-5-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-16-7-5-10-8-9(2-3-11(10)16)4-6-15-13(18)12(14)17/h2-3,5,7-8H,4,6H2,1H3,(H2,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVXRARDDAEAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2971308.png)

![4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2971316.png)

![2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2971324.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2971325.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2971328.png)